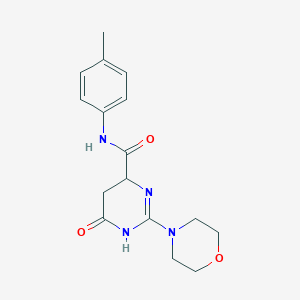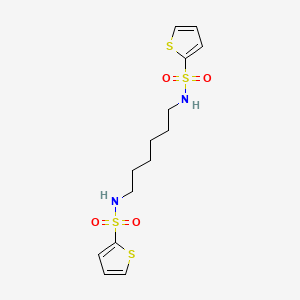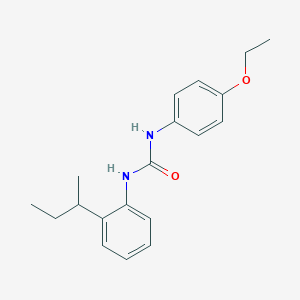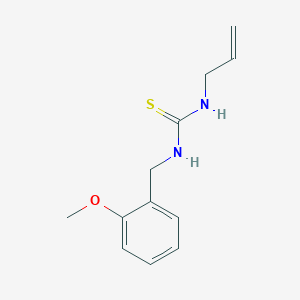![molecular formula C15H24N2O4S B4120890 N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4120890.png)
N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a small molecule that acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of viral replication. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its high potency and specificity for CK2 inhibition. This compound has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Several future directions for N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide research include the development of more potent and selective CK2 inhibitors, the evaluation of this compound in combination with other anticancer agents, and the investigation of its potential therapeutic applications in other diseases such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to evaluate its safety and efficacy in human clinical trials.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Several studies have shown that this compound inhibits the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. This compound has also been shown to have neuroprotective effects and to inhibit the replication of several viruses, including HIV and HCV.
Propriétés
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(3-propan-2-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)21-11-5-10-16-15(18)13-6-8-14(9-7-13)17(3)22(4,19)20/h6-9,12H,5,10-11H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISRJZXLLJOFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-bicyclo[2.2.1]hept-2-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4120840.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4120848.png)
![methyl {4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4120854.png)
![methyl 2-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4120862.png)
![7-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-4-methyl-2H-chromen-2-one](/img/structure/B4120864.png)
![4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4120867.png)
![methyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120878.png)
![2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B4120892.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120905.png)